N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Description
N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 5-fluoro substituent on the benzofuran core, a 3-methyl group, and a 2,4-dimethoxyphenyl moiety attached via the carboxamide nitrogen. This compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may modulate its physicochemical properties and biological activity.
Properties
Molecular Formula |
C18H16FNO4 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H16FNO4/c1-10-13-8-11(19)4-7-15(13)24-17(10)18(21)20-14-6-5-12(22-2)9-16(14)23-3/h4-9H,1-3H3,(H,20,21) |
InChI Key |
SNPUWZXBDCRETD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a palladium-catalyzed Heck reaction, where 2,4-dimethoxybenzoic acid undergoes decarboxylative iodination followed by coupling with a suitable aryl halide.
Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzofurans, heterocycles, and carboxamides, emphasizing substituent effects, molecular properties, and inferred pharmacological behavior.
Structural Analogs with Benzofuran Cores
- Compound from :
- Structure: 6-(5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide.
- Key Differences:
- Substituents : Pyrazole and cyclopropyl groups replace the 5-fluoro and 3-methyl groups of the target compound.
- Compound from : Structure: 6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide. Key Differences:
- A bromophenyl-ethylamino side chain replaces the 2,4-dimethoxyphenyl group.
- The 3-methyl group is absent. Inference: The bromophenyl substituent may increase hydrophobicity, while the ethylamino linker could introduce conformational flexibility .
Carboxamides with Dimethoxyphenyl Moieties
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) :
- Structure: Benzamide with a 3,4-dimethoxyphenethyl group.
- Key Differences :
- Lacks the benzofuran core; instead, a benzamide scaffold is present.
- The dimethoxyphenyl group is connected via an ethyl linker rather than directly via the amide nitrogen.
-
- Structure: (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide.
- Key Differences :
- Acrylamide backbone replaces the benzofuran-carboxamide.
- A benzothiazole group is present.
Heterocyclic Derivatives with Fluorophenyl Substituents
- Compound from : Structure: 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide. Key Differences:
- Dihydroisobenzofuran core (saturated) vs. aromatic benzofuran.
- A dimethylaminopropyl chain is attached. Inference: Saturation of the benzofuran core may reduce aromatic interactions but improve solubility .
-
- Structure: Furo[2,3-b]pyridine-3-carboxamide with 4-fluorophenyl and pyrimidinyl groups.
- Key Differences :
- Furopyridine core introduces a nitrogen atom, increasing basicity.
- Pyrimidinyl substituent may engage in hydrogen bonding.
Substituent Effects and Property Comparison
Notes:
- The target compound’s 2,4-dimethoxyphenyl group may improve metabolic stability compared to halogenated analogs (e.g., ’s bromo/fluoro substituents) .
Pharmacological Implications
- Target Selectivity : The 2,4-dimethoxyphenyl group in the target compound may confer selectivity for enzymes or receptors sensitive to methoxy substitutions, such as kinases or GPCRs .
- Metabolism: Fluorine substituents (e.g., 5-fluoro) often reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C18H16FNO4 and a molecular weight of 329.3 g/mol. Its structure features a benzofuran ring that is substituted with a fluoro group, a methyl group, and a carboxamide group linked to a 2,4-dimethoxyphenyl moiety. The unique arrangement of these functional groups contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies indicate that it may exhibit:
- Anti-inflammatory properties : Potentially modulating inflammatory pathways.
- Analgesic effects : Providing pain relief through specific receptor interactions.
- Anticancer activity : Influencing cancer cell proliferation through targeted mechanisms.
Further investigation is required to fully elucidate these mechanisms and the compound's pharmacodynamics and pharmacokinetics.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| Analgesic | Exhibits pain-relieving properties | |
| Anticancer | Inhibits proliferation in cancer cell lines |
Case Studies and Research Findings
Research has indicated that derivatives of benzofuran compounds often exhibit significant biological activities. For instance, studies have shown that modifications in the benzofuran structure can lead to enhanced anticancer potency. A comparative study involving various benzofuran derivatives found that introducing specific substituents at particular positions on the benzofuran ring significantly affected their biological activity .
Example Case Study
In a study focusing on the anticancer properties of benzofuran derivatives, compounds similar in structure to this compound were evaluated against multiple human tumor cell lines. Notably, some derivatives demonstrated IC50 values lower than 10 µM against ovarian cancer cells, suggesting potent anticancer activity .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other benzofuran derivatives. The following table highlights some comparable compounds along with their key features:
Table 2: Comparison of Benzofuran Derivatives
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2,4-dimethylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | C19H19NO2 | Contains dimethyl substitutions on the phenyl ring |
| N-(2,4-dimethoxyphenyl)-3-[(ethoxyacetyl)amino]-1-benzofuran-2-carboxamide | C21H22N2O6 | Features an ethoxyacetylamino group |
| 5-fluoro-3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | C24H29FN2O3S | Incorporates a pyrimidinylsulfamoyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
